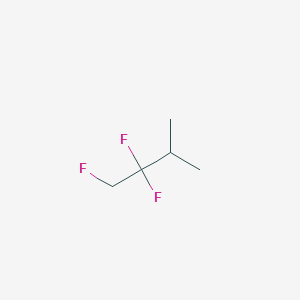

1,2,2-Trifluoro-3-methylbutane

Beschreibung

1,2,2-Trifluoro-3-methylbutane is a fluorinated alkane with the molecular formula C₅H₉F₃ and a molecular weight of 126.12 g/mol. Its structure consists of a butane backbone substituted with a methyl group at the third carbon and three fluorine atoms at the first and second carbons (positions 1 and 2). The IUPAC name reflects this substitution pattern: 1,2,2-trifluoro-3-methylbutane.

Eigenschaften

CAS-Nummer |

87517-40-6 |

|---|---|

Molekularformel |

C5H9F3 |

Molekulargewicht |

126.12 g/mol |

IUPAC-Name |

1,2,2-trifluoro-3-methylbutane |

InChI |

InChI=1S/C5H9F3/c1-4(2)5(7,8)3-6/h4H,3H2,1-2H3 |

InChI-Schlüssel |

IVXQJJGISUGWQN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(CF)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2,2-Trifluoro-3-methylbutane can be synthesized through several methods. One common approach involves the fluorination of 3-methylbutane using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete fluorination.

Industrial Production Methods

In industrial settings, the production of 1,2,2-Trifluoro-3-methylbutane often involves large-scale fluorination processes. These processes utilize specialized reactors and equipment to handle the highly reactive fluorine gas safely. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,2-Trifluoro-3-methylbutane undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other halogens or functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones under specific conditions.

Reduction Reactions: Reduction of 1,2,2-Trifluoro-3-methylbutane can yield hydrocarbons with fewer fluorine atoms.

Common Reagents and Conditions

Substitution: Reagents such as chlorine or bromine in the presence of a catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

Major Products Formed

Substitution: Halogenated derivatives or functionalized compounds.

Oxidation: Alcohols, ketones, or carboxylic acids.

Reduction: Hydrocarbons with varying degrees of fluorination.

Wissenschaftliche Forschungsanwendungen

1,2,2-Trifluoro-3-methylbutane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential effects on biological systems and as a probe in biochemical studies.

Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1,2,2-Trifluoro-3-methylbutane involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine can influence the compound’s reactivity and binding affinity to various substrates. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical reactions, depending on the specific conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize 1,2,2-trifluoro-3-methylbutane, we compare it with structurally related fluorinated and non-fluorinated compounds, emphasizing molecular features and inferred properties.

Table 1: Key Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Registry | Key Structural Features |

|---|---|---|---|---|

| 1,2,2-Trifluoro-3-methylbutane | C₅H₉F₃ | 126.12 | Not available | Fluorines at C1 and C2; methyl at C3 |

| 1,1,1-Trifluoro-3-methylbutane | C₅H₉F₃ | 126.12 | 406-49-5 | Fluorines at C1 (CF₃ group); methyl at C3 |

| Isopentane (2-methylbutane) | C₅H₁₂ | 72.15 | 78-78-4 | Branched hydrocarbon; no halogens |

| 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butyl iodide | C₅H₅F₇I | 323.98 | 99324-96-6 | Heavily fluorinated with iodine substituent |

Structural Isomerism: Fluorine Position Effects

- 1,2,2-Trifluoro-3-methylbutane vs. 1,1,1-Trifluoro-3-methylbutane: Both share the molecular formula C₅H₉F₃ but differ in fluorine placement. The former has fluorines at C1 and C2, creating adjacent electronegative centers, while the latter’s CF₃ group at C1 introduces a strong electron-withdrawing effect. Synthetic Applications: CF₃ groups (as in 1,1,1-trifluoro-3-methylbutane) are common in bioactive molecules due to their metabolic stability and lipophilicity, whereas vicinal fluorines (as in the target compound) might influence conformational rigidity or hydrogen-bonding interactions .

Comparison with Non-Fluorinated Analogues

- Isopentane (2-methylbutane): The non-fluorinated counterpart (C₅H₁₂) has a significantly lower molecular weight (72.15 g/mol) and simpler structure. Key differences include: Volatility: Isopentane’s boiling point (-11.7°C) reflects weak van der Waals forces, while fluorinated analogs like 1,2,2-trifluoro-3-methylbutane would exhibit higher boiling points due to stronger dipole-dipole interactions. Reactivity: Fluorination reduces flammability and oxidative reactivity compared to hydrocarbons, making fluorinated alkanes safer for industrial applications .

Heavily Fluorinated Derivatives

- 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butyl iodide: This compound (C₅H₅F₇I, 323.98 g/mol) highlights the effects of extensive fluorination and iodine substitution. Compared to 1,2,2-trifluoro-3-methylbutane: Molecular Weight: The iodine atom and additional fluorines increase molecular weight by ~200%, influencing density and phase behavior (liquid state noted in ).

Research Findings and Implications

- Thermodynamic Stability : Fluorine’s strong C-F bonds enhance thermal and chemical stability. For example, 1,1,1-trifluoro-3-methylbutane’s CF₃ group resists hydrolysis and oxidation, a trait likely shared by 1,2,2-trifluoro-3-methylbutane .

- Polarity and Solubility : Vicinal fluorines may increase polarity, making 1,2,2-trifluoro-3-methylbutane more soluble in polar aprotic solvents (e.g., acetonitrile) compared to its 1,1,1-isomer. This property could optimize its use in chromatographic purification, as seen in fluorinated ester syntheses ().

- Regulatory guidelines for compounds like isopentane () suggest similar precautions for fluorinated variants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.